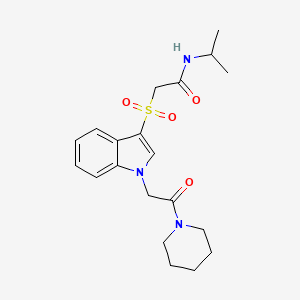
N-isopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide” is related to a 1,2,4-triazolone derivative . This compound is mentioned in a patent application filed by TAISHO PHARMACEUTICAL CO., LTD . The inventors listed for this patent are Nobutaka Hattori, Tomoko Ishizaka, Takeshi Kuwada, Naoki Miyakoshi, Youichi Shimazaki, Shin-ichi Shirokawa, Daisuke Wakasugi, and Mitsukane Yoshinaga .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown the synthesis of acetamide derivatives bearing heterocyclic cores like azinane and 1,3,4-oxadiazole, aimed at evaluating their antibacterial potentials. For instance, certain synthesized compounds have demonstrated moderate inhibitory effects on various bacterial strains, including Gram-negative bacterial strains, which are generally more resistant to antibiotics. These findings suggest potential applications in developing new antibacterial agents to combat resistant bacteria strains (Kashif Iqbal et al., 2017).
Anticancer Activity
In the field of anticancer research, sulfonamide-derived isatins have been explored for their cytotoxic effects on hepatocellular carcinoma cell lines. These compounds have shown variable in vitro cytotoxicity, with some exhibiting significant anticancer potential. The studies highlight the therapeutic promise of these compounds in managing hepatocellular carcinoma, particularly those with a high safety margin and notable efficacy in inhibiting cancer cell growth (M. Eldeeb et al., 2022).
Enzyme Inhibitory Activities
Compounds synthesized from acrylamides, including N-isopropyl acrylamide, have been evaluated for their enzyme inhibitory activities, demonstrating the role of such compounds in developing treatments targeting specific enzymes. This research area is significant for drug development, offering insights into the mechanistic actions of potential pharmaceuticals (Tobias Friedberger et al., 2012).
Molecular Docking and Synthesis for Anticancer Drugs
The synthesis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored, with structural elucidation and molecular docking analyses confirming their anticancer activities. These studies are crucial for the design and development of new anticancer drugs, enhancing our understanding of their interactions with cancer targets (Gopal Sharma et al., 2018).
Bioactive Sulfonamides for Cholinesterase Inhibition
Another area of application involves the synthesis of bioactive sulfonamides bearing the piperidine nucleus, showing talented activity against cholinesterase enzymes. This research underscores the potential of such compounds in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (H. Khalid, 2012).
Propiedades
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-15(2)21-19(24)14-28(26,27)18-12-23(17-9-5-4-8-16(17)18)13-20(25)22-10-6-3-7-11-22/h4-5,8-9,12,15H,3,6-7,10-11,13-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAFJXZIWDFMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
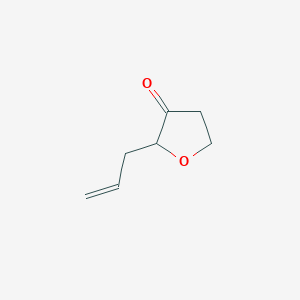
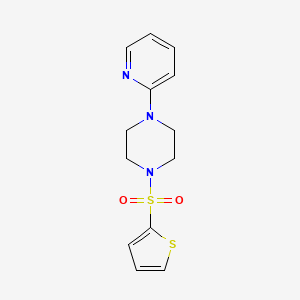
![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)
![2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2470117.png)
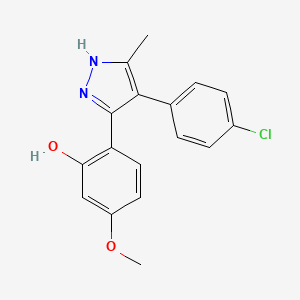

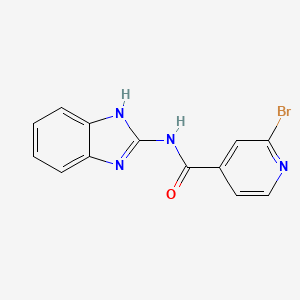
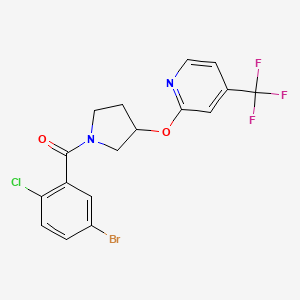
![N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2470127.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2470130.png)
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
